molecular formula C22H21N5O2 B2673152 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-09-7

2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2673152
CAS No.: 1797270-09-7
M. Wt: 387.443
InChI Key: NJMIHFZGDQHUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel chemical entity designed for pharmaceutical and biological research. This compound features a hybrid structure combining a 5-methyl-1-phenyl-1H-pyrazole moiety connected via a carbonyl linker to a piperidine ring, which is further functionalized with a nicotinonitrile ether. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, known to confer a broad spectrum of biological properties. Pyrazole derivatives are frequently explored for their potential as inhibitors of various enzymes and receptors, with documented research into antibacterial, anticancer, and antifungal activities . The integration of the piperidine ring, a common feature in drug discovery, contributes to the three-dimensional structure and may influence pharmacokinetic properties. The specific combination of these subunits suggests potential application in the development of enzyme inhibitors or receptor modulators, making it a valuable building block for constructing complex molecules in diversity-oriented synthesis and for probing biological mechanisms . This product is intended for research purposes as a chemical reference standard or for use in exploratory in vitro assays. It is strictly For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16-20(15-25-27(16)18-7-3-2-4-8-18)22(28)26-12-9-19(10-13-26)29-21-17(14-23)6-5-11-24-21/h2-8,11,15,19H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIHFZGDQHUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a pyrazole ring, a piperidine moiety, and a nitrile group, contributing to its unique pharmacological profile.

Research indicates that the biological activity of pyrazole derivatives often involves interactions with various biological targets:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, studies have shown that certain pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
  • Anticancer Activity : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The compound's structural components may enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile :

Activity Type Description Reference
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells; synergistic effects with doxorubicin observed.
AntimicrobialExhibits antimicrobial properties against various bacterial strains.
Anti-inflammatoryInhibits COX enzymes, reducing inflammation markers in vitro.
NeuroprotectivePotential anxiolytic effects through modulation of benzodiazepine receptors.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Model : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a potential for enhanced therapeutic strategies in breast cancer treatment .
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that pyrazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have shown that compounds containing the pyrazole moiety exhibit activity against breast cancer cells (MCF-7 and MDA-MB-231), often demonstrating synergistic effects when combined with standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain pyrazole compounds exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves several steps, including:

Multicomponent Reactions
Recent advancements in multicomponent synthesis techniques have facilitated the efficient production of pyrazole derivatives. For example, a five-component reaction involving various aldehydes and hydrazine has been reported to yield high percentages of pyrazole compounds .

Reactions Involving Piperidine Derivatives
The incorporation of piperidine into the structure enhances the pharmacological profile of the resulting compounds. Piperidine derivatives are known to exhibit diverse biological activities, making them valuable in drug design .

Analgesic and Anti-inflammatory Effects
Research has indicated that some pyrazole derivatives possess analgesic and anti-inflammatory properties. Studies have evaluated their efficacy using carrageenan-induced paw edema models, showing promising results compared to traditional anti-inflammatory drugs like curcumin .

Neuroprotective Properties
The compound's potential as a neuroprotective agent is also noteworthy. Pyrazoles have been linked to mechanisms that protect neuronal cells from oxidative stress and apoptosis, which could lead to therapeutic applications in neurodegenerative diseases .

Case Studies

Study Focus Findings Reference
Anticancer ActivitySynergistic effects with doxorubicin on breast cancer cell lines
Antimicrobial EfficacySignificant antibacterial activity against various strains
Anti-inflammatory EffectsGreater anti-inflammatory activity than curcumin
NeuroprotectionMechanisms protecting neuronal cells from damage

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyrazole-nicotinonitrile hybrids and other heterocyclic systems.

Table 1: Structural and Functional Comparison

Compound Name Pyrazole Substituents Nicotinonitrile Substituents Key Pharmacological Findings Reference
2-((1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile 1-Phenyl, 5-methyl, 4-carbonyl-piperidin-4-yl-oxy 2-Oxy-piperidin-4-yl Not reported in literature -
4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (8 ) 1-Phenyl, 3-(4-fluorophenyl) 4-Pyrazol, 2-hydroxy, 6-naphthalen-1-yl Cytotoxic activity against HeLa and MCF-7 cells
WIN 55212-2 (Cannabinoid receptor ligand) Non-pyrazole (azetidine derivative) N/A Binds CB2 receptors with higher affinity than CB1

Key Observations

Structural Differences: The target compound incorporates a piperidine-oxy linker, which may enhance solubility and blood-brain barrier penetration compared to compound 8, which has a bulky naphthalen-1-yl group. The latter’s hydroxy group could improve hydrogen bonding but reduce metabolic stability.

The target compound’s lack of a naphthyl group might reduce DNA intercalation but improve pharmacokinetics. Unlike WIN 55212-2 (a CB2-preferring agonist), the target compound lacks the classical cannabinoid pharmacophore (e.g., diarylpyrazole), indicating divergent receptor interactions .

Receptor Binding and Signaling: While cannabinoid ligands like HU-210 and WIN 55212-2 show subtype-specific efficacy (e.g., CB1 vs.

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